molecular formula C6H10O5 B11917017 2-ethoxy-2-methoxy-3-oxopropanoic acid

2-ethoxy-2-methoxy-3-oxopropanoic acid

Cat. No.: B11917017
M. Wt: 162.14 g/mol
InChI Key: HTWBCZKHWCAAEL-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O5 It is characterized by the presence of both ethoxy and methoxy groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of malonic acid derivatives. One common method includes the reaction of ethyl chloroformate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-2-methoxy-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be utilized in the study of metabolic pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The presence of both ethoxy and methoxy groups allows it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

  • 3-Ethoxy-3-oxopropanoic acid
  • 2-Methoxy-3-oxopropanoic acid
  • 3-Ethoxy-2-methyl-3-oxopropanoic acid

Comparison: Compared to these similar compounds, 2-ethoxy-2-methoxy-3-oxopropanoic acid is unique due to the simultaneous presence of both ethoxy and methoxy groups

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

2-ethoxy-2-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C6H10O5/c1-3-11-6(4-7,10-2)5(8)9/h4H,3H2,1-2H3,(H,8,9)

InChI Key

HTWBCZKHWCAAEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)(C(=O)O)OC

Origin of Product

United States

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